5-Bromo-2-methylpyridine
Overview
Description
5-Bromo-2-methylpyridine is a light brown solid . It is used for the preparation of [[(triazolylmethyl)pyridyl]phenyl]tetrazoles and related compounds as cardiovascular agents . It is also used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Synthesis Analysis
The synthesis of this compound involves the use of commercially available 5-Bromo-2-methylpyridin-3-amine via the Suzuki Cross-Coupling Reaction . Another method involves the use of reduced iron powder, glacial acetic acid, ethanol, and 5-bromo-2-nitro iso methyl nicotinate .Molecular Structure Analysis
The molecular structure of this compound is planar. The bromine atom is displaced by 0.103 (3) Å . The molecule lies on a crystallographic plane of symmetry, with a half molecule present in the asymmetric unit .Chemical Reactions Analysis
This compound is a useful precursor for the formation of bi-pyridine and terpyridine ligands . It is also involved in the bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .Physical and Chemical Properties Analysis
This compound is a light brown solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.Scientific Research Applications
Synthesis of Novel Pyridine Derivatives
5-Bromo-2-methylpyridine has been utilized in the efficient synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions. These derivatives have potential applications in chiral dopants for liquid crystals and show varied biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Reinvestigation of Synthesis Methods
The compound has been involved in the reinvestigation of the synthesis of 5-arylamino-2-picolines, providing insights into the modification of previously reported synthetic methods and confirming structural aspects of related compounds (Peterson & Tolman, 1977).
Supramolecular Complex Studies
This compound derivatives have been studied in the context of supramolecular complexes. These studies involve examining the rotational barriers in chiral palladium(II) and platinum(II) bis(phosphane) complexes, which are significant for understanding the dynamics of noncovalent supramolecular complexes (Fuss et al., 1999).
Electrocatalytic Carboxylation
An interesting application of this compound is in the field of electrocatalysis, where it has been used for the electrocatalytic carboxylation with CO2 in an ionic liquid. This process provides a pathway to synthesize 6-aminonicotinic acid, showcasing the potential of this compound in green chemistry and CO2 utilization (Feng et al., 2010).
Bromination Studies
The bromination of methylpyridines, including this compound, in fuming sulfuric acid has been a subject of study. These investigations have provided valuable information on the formation of bromo derivatives in the pyridine nucleus, important for understanding the reactivity and potential synthetic applications of these compounds (Does & Hertog, 2010).
Large-Scale Synthesis and Safety Studies
Significant research has been conducted on the large-scale synthesis of 5-Bromo-2-nitropyridine, derived from this compound. This includes studies on the optimization of synthesis processes and crucial safety evaluations related to the handling of hydrogen peroxide oxidations, highlighting the compound's industrial relevance (Agosti et al., 2017).
Mechanism of Action
Target of Action
5-Bromo-2-methylpyridine, also known as 5-Bromo-2-picoline , is primarily used as an intermediate in organic synthesis . .
Mode of Action
It is often involved in various organic synthesis reactions .
Biochemical Pathways
This compound is involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . It has also been used as a substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .
Result of Action
As a chemical intermediate, the primary result of the action of this compound is the formation of other compounds. For example, it can facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation .
Safety and Hazards
When handling 5-Bromo-2-methylpyridine, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
Future Directions
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methylpyridine plays a significant role in biochemical reactions. It is used as a raw material to prepare 2:2’-dipyridyl and its derivatives . It can also participate in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . Furthermore, it acts as a substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .
Cellular Effects
It is known that halogenated pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in Suzuki cross-coupling reactions . This process is facilitated by palladium catalysis, leading to the formation of novel pyridine derivatives . The reaction involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that halogenated pyridine derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that halogenated pyridine derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that halogenated pyridine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-bromo-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKWIQJLYCKDNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360871 | |
Record name | 5-Bromo-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-13-5 | |
Record name | 5-Bromo-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3430-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 5-Bromo-2-methylpyridine in organic chemistry?
A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing substituted pyridine derivatives. Its utility stems from the bromine atom, which can be readily replaced with various functional groups using reactions like:
Q2: Are there any challenges associated with using this compound in Suzuki-Miyaura couplings?
A2: Yes, while Suzuki-Miyaura coupling is a powerful tool, optimizing the reaction conditions is crucial for this compound. For instance, in the synthesis of a Nav1.8 sodium channel modulator, researchers observed that anhydrous reaction conditions led to sluggish reactions. [] The addition of water proved beneficial, likely by promoting the formation of active palladium species and facilitating transmetalation steps. Conversely, excess water in the absence of sufficient active catalyst led to undesirable protodeboronation of the boronic acid coupling partner. [] These findings highlight the importance of carefully optimizing water content for successful Suzuki-Miyaura couplings involving this compound.
Q3: What is known about the structural characteristics of this compound?
A3: this compound has been characterized using X-ray crystallography, revealing detailed insights into its molecular geometry. [] The molecule exhibits a planar pyridine ring with both the methyl substituent and the oxygen atom of the N-oxide derivative lying within this plane. Interestingly, the bromine atom is slightly displaced from the plane by approximately 0.103 Å. This deviation from planarity could influence the reactivity and potential interactions of this compound with other molecules. []
Q4: Has this compound or its derivatives shown any promising biological activity?
A4: While this compound itself might not be the final biologically active compound, its derivatives have shown promise in various biological assays:
Q5: Were there any computational studies performed on the derivatives of this compound?
A5: Yes, researchers employed density functional theory (DFT) calculations to investigate the electronic properties and reactivity of several pyridine derivatives synthesized from this compound. [] By analyzing frontier molecular orbitals, reactivity indices, molecular electrostatic potentials, and dipole moments, they aimed to elucidate structure-activity relationships and guide the design of new compounds with improved activity. This computational approach complements experimental findings and provides valuable insights into the molecular features contributing to biological activity. []
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